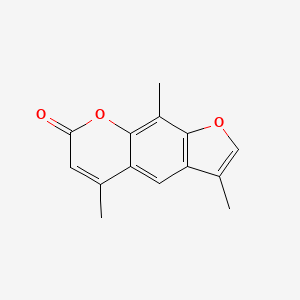
2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate typically involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet light exposure.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance durability and longevity.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from photodegradation. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet light absorber with similar protective properties.
2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol: Known for its use in stabilizing polymers and preventing discoloration.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is unique due to its specific ester linkage, which enhances its solubility and compatibility with various substrates. This makes it particularly effective in applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] hexanoate |
InChI |
InChI=1S/C19H21N3O2/c1-3-4-5-10-19(23)24-18-12-11-14(2)13-17(18)22-20-15-8-6-7-9-16(15)21-22/h6-9,11-13H,3-5,10H2,1-2H3 |
InChI Key |
DCUBSJDFLQBTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009238.png)
![N-(4-iodophenyl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15009245.png)

![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15009257.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009276.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B15009281.png)
![2-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15009284.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)

